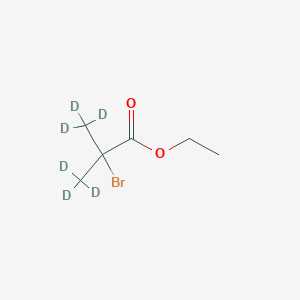![molecular formula C11H15LiN2O2S B1436398 锂(1+)离子2-[2-(3-乙基吡咯烷-1-基)-1,3-噻唑-4-基]乙酸盐 CAS No. 2059941-81-8](/img/structure/B1436398.png)
锂(1+)离子2-[2-(3-乙基吡咯烷-1-基)-1,3-噻唑-4-基]乙酸盐
描述
“Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate” is a chemical compound used in scientific research . Its unique properties make it suitable for various applications, including drug synthesis, energy storage, and catalysis.
Molecular Structure Analysis
The molecular weight of this compound is 246.26 . The IUPAC name is lithium 2- (2- (3-ethylpyrrolidin-1-yl)thiazol-4-yl)acetate . The InChI code is 1S/C11H16N2O2S.Li/c1-2-8-3-4-13 (6-8)11-12-9 (7-16-11)5-10 (14)15;/h7-8H,2-6H2,1H3, (H,14,15);/q;+1/p-1 .It is stored at a temperature of 4 degrees Celsius . The country of origin is UA .
科学研究应用
溶剂化和离子液体研究
锂(1+)离子,包括与锂(1+)离子2-[2-(3-乙基吡咯烷-1-基)-1,3-噻唑-4-基]乙酸盐结构相似的离子经常在离子液体内的溶剂化结构的背景下进行研究。例如,Umebayashi 等人 (2007) 关于室温离子液体中锂离子溶剂化的研究揭示了锂离子在特定离子液体环境中的溶剂化结构,提供了对锂离子与溶剂分子之间的配位和相互作用机制的见解。这项研究对于理解非水环境中锂离子的行为至关重要,这对于电池技术和电化学有影响(Umebayashi 等人,2007)。
金属化和金属卤素交换反应
金属化和金属卤素交换反应的研究,例如 Iddon 和 Lim (1983) 的工作,探索了锂化合物在形成复杂有机结构的反应中的化学性质。这些反应是合成各种有机化合物的基础,包括以锂(1+)离子为关键中间体的化合物。此类研究支撑了有机化学中新的合成途径的发展,为制药、材料科学等领域做出了贡献(Iddon & Lim,1983)。
离子液体和电化学应用
离子液体及其电化学应用的研究,如 Fuller、Carlin 和 Osteryoung (1997) 的研究中所讨论的,突出了在各种工业应用中使用基于锂(1+)离子的化合物的潜力。这包括它们在电池、光伏和其他需要稳定、高性能电解质的技术中的应用。了解锂离子在这些液体中的行为对于设计更高效、更耐用的能量存储和转换设备至关重要(Fuller 等人,1997)。
离子液体中的电导率和粘度
Rosol、German 和 Gross (2009) 的研究等关于锂盐在室温离子液体中的溶解度、电导率和粘度的研究为锂离子电池中电解质的优化提供了有价值的数据。这项研究可以指导离子液体和锂盐的选择,以在离子电导率、溶解度和电化学稳定性方面实现最佳性能,而这些参数对于锂离子电池的运行至关重要(Rosol 等人,2009)。
安全和危害
属性
IUPAC Name |
lithium;2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.Li/c1-2-8-3-4-13(6-8)11-12-9(7-16-11)5-10(14)15;/h7-8H,2-6H2,1H3,(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZUPNIXXXEFLF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC1CCN(C1)C2=NC(=CS2)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15LiN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1436317.png)
![2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B1436320.png)

![5-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B1436322.png)






![1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole](/img/structure/B1436335.png)
